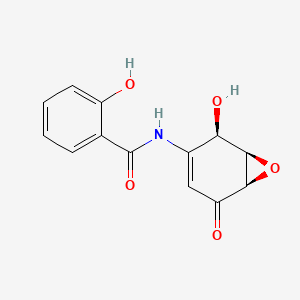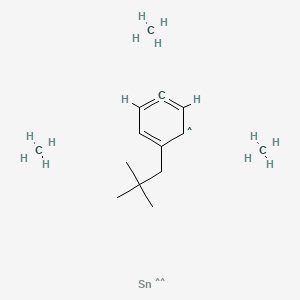
CID 102117523
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 102117523 is an organotin compound with the molecular formula C14H24Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with a 2,2-dimethylpropyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: CID 102117523 undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
Scientific Research Applications
CID 102117523 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
- Tributyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Triphenyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Trimethyl[4-(1,2,2-triphenylethenyl)phenyl]stannane
Comparison: CID 102117523 is unique due to its specific substitution pattern on the phenyl ring and the presence of three methyl groups bonded to the tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds. For example, the presence of the 2,2-dimethylpropyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
19962-39-1 |
|---|---|
Molecular Formula |
C14H27Sn |
Molecular Weight |
314.08 |
IUPAC Name |
5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin |
InChI |
InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4; |
InChI Key |
YJWSZJYPUKHOKC-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn] |
Synonyms |
Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


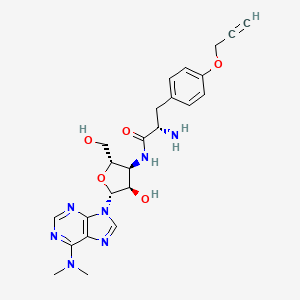
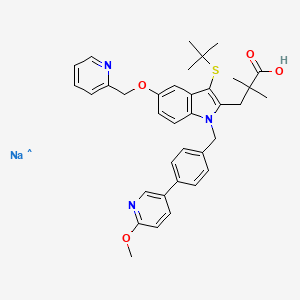
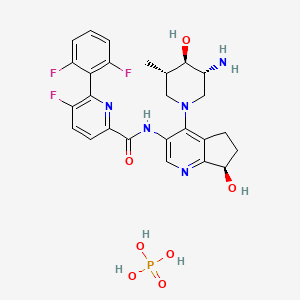

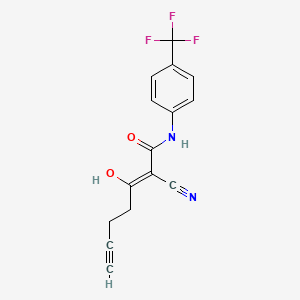
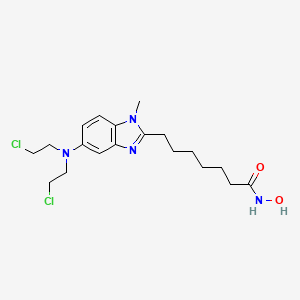


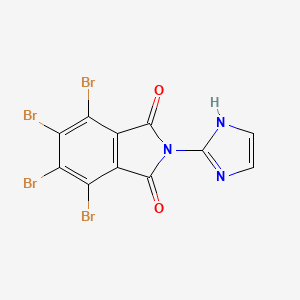
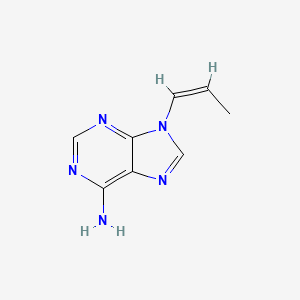
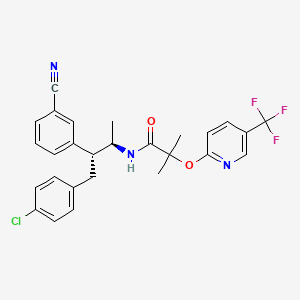
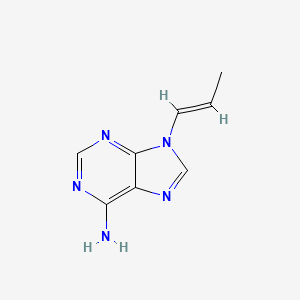
![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride](/img/structure/B560650.png)
